N-(6-methylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide
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Overview
Description
N-(6-methylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Mechanism of Action
Target of Action
The primary targets of N-(6-methylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide are the Cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
This compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . The compound has shown the highest IC50 values for COX-1 inhibition .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the formation of prostaglandins from arachidonic acid . This results in a decrease in inflammation, as prostaglandins are key mediators of this process .
Result of Action
The inhibition of COX-1 and COX-2 by this compound leads to a reduction in the production of prostaglandins . This results in a decrease in inflammation, as prostaglandins are key mediators of this process . The compound has demonstrated excellent COX-2 SI values and even showed significant inhibition of albumin denaturation .
Biochemical Analysis
Biochemical Properties
The compound has been found to exhibit anti-inflammatory properties . It has been shown to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2 . These enzymes are involved in the conversion of arachidonic acid into prostaglandins, which play a key role in inflammation .
Cellular Effects
The compound’s inhibition of COX enzymes impacts various cellular processes. By inhibiting the production of prostaglandins, it can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(6-methylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide involves the inhibition of COX enzymes . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby exerting its anti-inflammatory effects .
Preparation Methods
The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide typically involves the following steps :
Formation of the Benzothiazole Core: The benzothiazole core is synthesized by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzothiazole ring.
Introduction of the Methyl Group: The methyl group is introduced at the 6-position of the benzothiazole ring through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst.
Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting 1-chloro-4-tosylpiperidine with an appropriate amine under basic conditions.
Coupling Reaction: The final step involves coupling the 6-methylbenzothiazole derivative with the tosylpiperidine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Chemical Reactions Analysis
N-(6-methylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group, using nucleophiles like amines or thiols.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(6-methylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide has several scientific research applications, including :
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and anticancer agent. It has shown promising results in inhibiting the growth of cancer cells in vitro.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Biology: It is used as a probe in chemical biology to study protein-ligand interactions and to identify potential drug targets.
Industrial Applications: The compound is explored for its use in the development of new materials and as a precursor for the synthesis of other biologically active compounds.
Comparison with Similar Compounds
N-(6-methylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide can be compared with other benzothiazole derivatives, such as :
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds have similar anti-inflammatory properties but differ in their structural features and specific biological activities.
2-methylbenzothiazole derivatives: These compounds are known for their antimicrobial and anticancer activities and share structural similarities with this compound.
Benzothiazole-based anti-tubercular compounds: These compounds are studied for their potential in treating tuberculosis and have different substitution patterns on the benzothiazole ring.
This compound stands out due to its unique combination of a benzothiazole core with a tosylpiperidine moiety, which contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-14-3-6-17(7-4-14)29(26,27)24-11-9-16(10-12-24)20(25)23-21-22-18-8-5-15(2)13-19(18)28-21/h3-8,13,16H,9-12H2,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGQCVKUIJKMTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC4=C(S3)C=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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